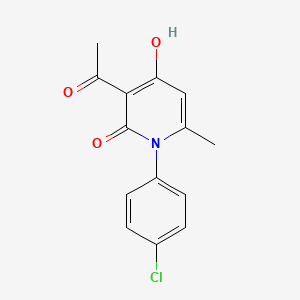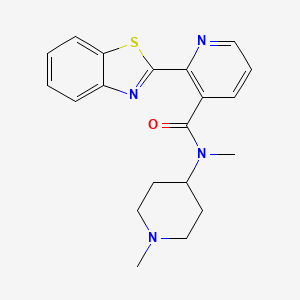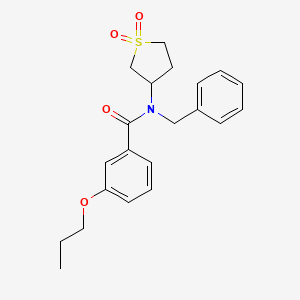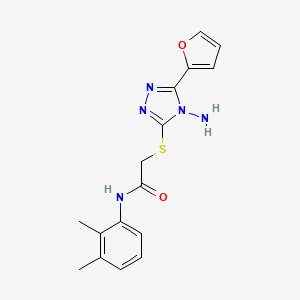
3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- is a heterocyclic compound with significant biological and chemical properties. This compound is part of the pyridinone family, which is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- typically involves multi-step reactions. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and solvents that are recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one substituent with another, often using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: Structurally similar but with different biological activities.
Pyrido[2,3-d]pyrimidines: Known for their antimicrobial properties.
1,3,4-Oxadiazoles: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects
Uniqueness
2(1H)-Pyridinone, 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
119887-91-1 |
|---|---|
Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methylpyridin-2-one |
InChI |
InChI=1S/C14H12ClNO3/c1-8-7-12(18)13(9(2)17)14(19)16(8)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3 |
InChI Key |
WCLPWIHCSAYSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Cl)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12130135.png)
![5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130136.png)



![2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12130170.png)
![(5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130178.png)

![2-amino-N-benzyl-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130185.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B12130190.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12130202.png)
![N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12130205.png)

